molecular formula C18H23NO5 B6348255 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-36-2

4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348255
CAS No.: 1326811-36-2
M. Wt: 333.4 g/mol
InChI Key: WTFOREVGWANXQA-UHFFFAOYSA-N
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Description

The compound 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid features a spirocyclic scaffold with a 1-oxa-4-azaspiro[4.5]decane core. Key structural elements include:

  • Spirocyclic framework: A bicyclic system with oxygen and nitrogen atoms at positions 1 and 4, respectively.
  • Substituents: A 4-methoxyphenyl acetyl group at position 4 and a carboxylic acid group at position 3.
    The methoxy group enhances electronic effects (e.g., electron-donating properties) and may influence bioavailability and target binding. This compound is structurally related to bioactive spirocycles reported in medicinal chemistry, such as enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-23-14-7-5-13(6-8-14)11-16(20)19-15(17(21)22)12-24-18(19)9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFOREVGWANXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2C(COC23CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1-Oxa-4-azaspiro[4.5]decane Core

The spirocyclic core is constructed via a cyclization reaction between a piperidine derivative and a carbonyl-containing fragment. A representative method involves the reaction of 4-hydroxypiperidine with a γ-keto ester under acidic conditions to induce spiroannulation . For instance, treatment of ethyl 4-oxopiperidine-1-carboxylate with 2-chloroacetyl chloride in the presence of potassium carbonate generates the 1-oxa-4-azaspiro[4.5]decane-3-carboxylate intermediate . Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : −30°C to room temperature.

  • Catalyst : Potassium tert-butoxide for deprotonation .

Cyclization yields range from 75% to 84% when using optimized stoichiometry and low-temperature conditions to minimize side reactions .

Preparation of 2-(4-Methoxyphenyl)acetyl Chloride

The 4-methoxyphenylacetyl moiety is synthesized from p-methoxyphenylacetic acid, which is prepared via hydrolysis of p-methoxybenzyl cyanide followed by methylation . A patented two-step process illustrates this:

  • Hydrolysis : p-Chlorobenzonitrile reacts with 10% NaOH at 105–115°C under pressure (0.45–0.48 MPaG) to form sodium p-hydroxyphenylacetate (93.8% yield) .

  • Methylation : Treatment with dimethyl sulfate at 30–40°C introduces the methoxy group, yielding p-methoxyphenylacetic acid (90.3% yield, ≥99% purity) .

The acid is then converted to its acyl chloride using thionyl chloride (SOCl₂) in DCM at reflux (40°C, 2 hours).

Acylation of the Spirocyclic Carboxylic Acid

The final step involves coupling 2-(4-methoxyphenyl)acetyl chloride with the 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. This is conducted under Schotten-Baumann conditions:

  • Base : Triethylamine (TEA) or pyridine in DCM.

  • Temperature : 0°C to room temperature.

  • Reaction Time : 4–6 hours.

The product is purified via flash chromatography (SiO₂, DCM/MeOH 10:1) to achieve >98% purity .

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.17 (m, aromatic H), 4.38 (q, OCH₂), 3.77 (s, OCH₃), 2.84–2.40 (m, spiro-H) .

  • HPLC-MS : m/z 348.39 [M + H]⁺ .

Purity Assessment :

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥99% purity .

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Purity
Spirocyclic CoreKOtBu, THF, −30°C84%99%
Carboxylic Acid Formation10% NaOH, HCl acidification93%≥95%
AcylationTEA, DCM, 0°C89%98%

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of bulky bases (e.g., KOtBu) minimizes competing ring-opening reactions .

  • Ester Hydrolysis : Excess NaOH and prolonged heating improve conversion rates .

  • Acylation Efficiency : Slow addition of acyl chloride prevents dimerization .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The oxazolidine ring may contribute to the compound’s stability and binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Structural Analogs with Aromatic Acyl Modifications

The table below compares substituents, molecular weights, and key properties of structurally related spirocyclic compounds:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound : 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2-(4-Methoxyphenyl)acetyl C₁₉H₂₃NO₅ 345.39 (calc.) Enhanced polarity due to methoxy group; potential CNS activity
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Methylbenzoyl C₁₇H₂₁NO₄ 303.35 Lower polarity; methyl group improves lipophilicity
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,5-Dichlorobenzoyl C₁₆H₁₇Cl₂NO₄ 358.22 High lipophilicity; halogenated for metabolic stability
4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl C₁₆H₁₇F₂NO₄ 325.31 Fluorine enhances electronegativity; potential kinase inhibition
8-tert-Butyl-4-[2-(4-chlorophenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2-(4-Chlorophenyl)acetyl + tert-butyl C₂₁H₂₇ClNO₄ 392.90 Bulky substituent; discontinued due to poor PK/PD
Key Observations:
  • Methoxy vs.
  • Acyl Group Variations : Fluorinated and chlorinated derivatives exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but increase metabolic stability risks .
  • Steric Effects : Bulky groups like tert-butyl (in discontinued analogs) can hinder target binding or enzymatic metabolism, leading to unfavorable pharmacokinetics .

Analogs with Additional Heteroatoms in the Spiro System

  • 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid derivatives (e.g., Ref: 10-F525573):
    • Feature an additional nitrogen atom at position 6.
    • Example: 4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid.
    • The diazaspiro system may enhance hydrogen bonding with biological targets, improving affinity for enzymes like tryptophan hydroxylase .

Biological Activity

4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound belonging to the class of spirocyclic compounds. Its unique structure, characterized by a spiro framework, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C18H23NO5
Molecular Weight 333.38 g/mol
CAS Number 1326811-36-2
Structure Chemical Structure

The biological activity of this compound is believed to involve interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may modulate GPCR activity, which plays a crucial role in numerous physiological processes .
  • Enzymatic Pathways : The compound may influence specific enzymatic pathways, potentially impacting metabolic processes and disease mechanisms .

Biological Activity

Research has indicated several aspects of biological activity for this compound:

Antimicrobial Activity

Studies have shown that spirocyclic compounds exhibit significant antimicrobial properties. The presence of the methoxyphenyl group may enhance the interaction with microbial targets, leading to increased efficacy against various pathogens.

Anti-inflammatory Effects

Research indicates that derivatives of spirocyclic compounds can exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Properties

Recent investigations into similar compounds have highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases. The unique structure of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on GPCR Modulation : A study reported that derivatives similar to this compound showed high affinity for σ1 receptors, suggesting a role in modulating neuroprotective pathways. This could lead to advancements in treating neurodegenerative diseases .
  • Antimicrobial Screening : In vitro assays demonstrated that spirocyclic compounds possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics.
  • Inflammation Models : In animal models of inflammation, compounds with similar structures exhibited reduced markers of inflammation, supporting further exploration into their therapeutic use for inflammatory disorders.

Q & A

Q. What are the key considerations for designing a synthetic route for 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?

  • Methodological Answer : Synthesis of spirocyclic compounds typically involves multi-step reactions with careful selection of starting materials (e.g., ketones, aldehydes, or amines) and protecting group strategies to preserve reactive sites . For example, analogous compounds like 4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid require controlled benzoylation of spirocyclic intermediates under inert conditions . Reaction parameters (temperature, solvent polarity, and catalyst choice) must be optimized to avoid side products. Post-synthesis, purification via column chromatography and structural validation using NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. How can spectroscopic techniques resolve structural ambiguities in spirocyclic compounds?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming spirocyclic connectivity. For instance, 1H^1H- and 13C^13C-NMR can distinguish between axial and equatorial substituents on the spiro ring, while 2D techniques (COSY, HSQC, HMBC) map coupling interactions . X-ray crystallography (using programs like SHELXL ) provides definitive stereochemical assignments. In cases of conflicting data (e.g., overlapping signals in crowded spectra), computational modeling (DFT) or alternative derivatization (e.g., esterification of the carboxylic acid group) may clarify ambiguities .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for pharmacological studies?

  • Methodological Answer : Chiral resolution methods such as chiral HPLC or enzymatic kinetic resolution are effective. For structurally related compounds (e.g., 8-tert-butyl derivatives), asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps has yielded >95% enantiomeric excess . Post-synthesis, circular dichroism (CD) spectroscopy or X-ray crystallography (via SHELX ) validates stereochemical outcomes. Contradictions in optical rotation data between batches can arise from residual solvents or impurities, necessitating rigorous purity checks via thermogravimetric analysis (TGA) .

Q. What strategies address discrepancies in biological activity data for spirocyclic compounds?

  • Methodological Answer : Bioactivity variability often stems from differences in assay conditions (e.g., enzyme concentration, pH) or compound stability. For example, FAAH inhibition studies on 8-tert-butyl analogs require strict control of lipid-rich assay buffers to mimic physiological conditions . If IC50_{50} values conflict across studies, orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and metabolite profiling (LC-MS) can identify degradation products or off-target interactions . Dose-response curves should be replicated in triplicate, with statistical validation (e.g., ANOVA) to confirm reproducibility.

Q. How can computational modeling predict the interaction of this compound with lipid-metabolizing enzymes?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) against crystal structures of target enzymes (e.g., FAAH PDB: 3QJU) identifies potential binding modes. For example, the 4-methoxyphenylacetyl group may occupy hydrophobic pockets, while the spirocyclic core stabilizes hydrogen bonds with catalytic residues . Molecular dynamics (MD) simulations (50–100 ns) assess binding stability under physiological conditions. Discrepancies between predicted and experimental binding affinities may arise from solvent effects or protein flexibility, requiring free-energy perturbation (FEP) calculations for refinement .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting crystallographic and NMR data for spirocyclic derivatives?

  • Methodological Answer : X-ray crystallography provides static snapshots of the most stable conformation, while NMR captures dynamic equilibria in solution. For example, a compound may exhibit chair-chair interconversion in solution (observed via variable-temperature NMR) but lock into a single conformation in the crystal lattice . To resolve contradictions, compare NOESY/ROESY data (showing through-space interactions) with crystallographic distances. If discrepancies persist, consider polymorph screening or solvent-dependent crystallization to isolate dominant conformers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Spirocyclic Analog Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature−20°C to 25°CPrevents retro-aldol side reactions
Solvent SystemDichloromethane/THFBalances solubility and reactivity
CatalystPyBOP or HATUEnhances coupling efficiency
Purification MethodReverse-phase HPLCRemoves diastereomeric impurities

Q. Table 2. Common Data Contradictions and Resolution Strategies

Contradiction TypeResolution ApproachExample ApplicationReference
NMR vs. X-ray ConformationMD SimulationsChair/boat spirocyclic interconversion
Bioactivity VariabilityOrthogonal AssaysFAAH inhibition in lipid buffers
Enantiomeric Excess DiscrepancyChiral SFC ValidationAsymmetric synthesis optimization

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